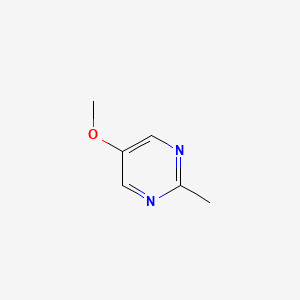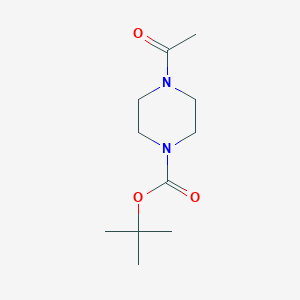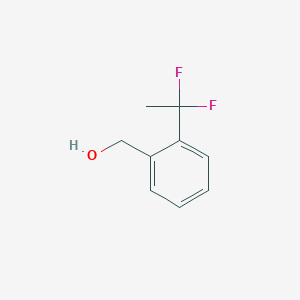![molecular formula C7H12ClF2N B3110097 5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride CAS No. 1782456-99-8](/img/structure/B3110097.png)
5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride is C7H12ClF2N. Its molecular weight is 183.63. The Inchi Code is 1S/C7H11F2N.ClH/c8-7(9)1-5-3-10-4-6(5)2-7;/h5-6,10H,1-4H2;1H .Physical And Chemical Properties Analysis
5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride is a solid . It should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Microwave-Assisted Fluorination of Pyrroles : A study describes the fluorination of the pyrrole ring, specifically mentioning the synthesis of dihydrofluorohymenidin and dehydrogenation to fluorohymenidin, a fluorinated pyrrole-imidazole alkaloid (Troegel & Lindel, 2012).
Synthesis of Pyrrolyl- and Indolylbicyclooctadienes : This research explores the cycloaddition reactions with pyrrole derivatives, leading to the creation of densely functionalized pyrrole and indole derivatives potentially useful in pharmaceuticals and advanced materials (Trofimov et al., 2010).
Reactions of Pyrrolide Platinum(II) Complex : Investigation into the reactions of pyrrolide platinum(II) complexes, focusing on the formation of adducts and the exchange of ligands, which may have implications in the development of catalytic processes (Jing‐Lin Chen et al., 2008).
Biological Activity and Potential Applications
Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives : This review highlights the pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, including their potential in treating diseases of the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Sulfonamides in Cationic Cyclisations : Research on the use of trifluoromethanesulfonic acid in cyclisation reactions to form pyrrolidines, which are significant in forming polycyclic systems for potential pharmaceutical applications (Haskins & Knight, 2002).
Pyrrole Synthesis for Renewable Resources : A study introducing a sustainable iridium-catalyzed pyrrole synthesis using secondary alcohols and amino alcohols from renewable resources. This process is significant in pharmaceutical and materials science applications (Michlik & Kempe, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)1-5-3-10-4-6(5)2-7;/h5-6,10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNXSLMZLQNXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC1(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




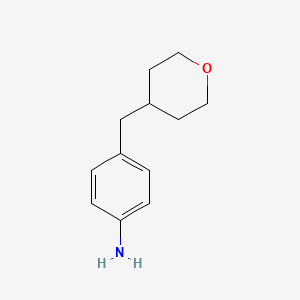
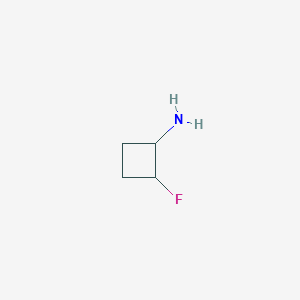
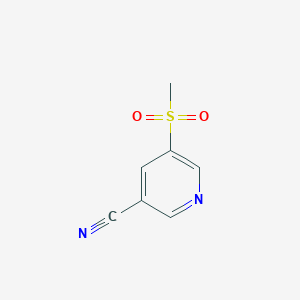

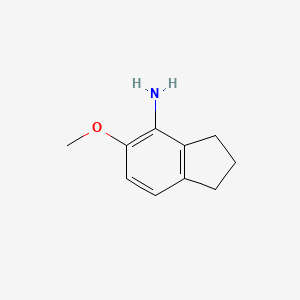

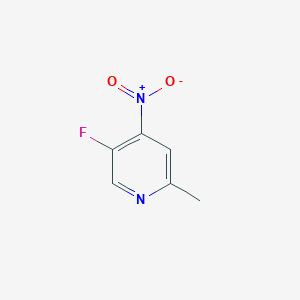
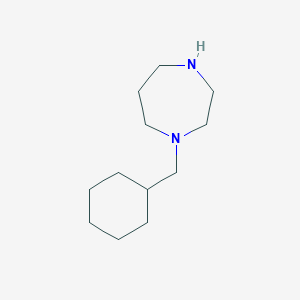
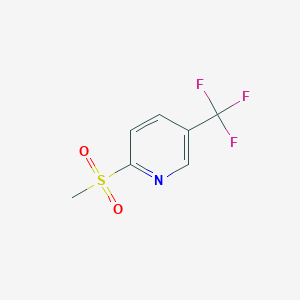
![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)
